molecular formula C9H14O4 B15253755 Ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B15253755
M. Wt: 186.20 g/mol
InChI Key: PBRHUFKOFHNODC-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a chemical compound featuring a spirocyclic structure, which is of significant interest in medicinal chemistry and organic synthesis. The compound's structure includes a 1,5-dioxaspiro[2.4]heptane core, which is a spiroketal system fused with a cyclopropane ring . This unique architecture makes it a valuable scaffold for constructing more complex molecules. Spirooxindole and related spirocyclic frameworks have demonstrated considerable importance in drug discovery. For instance, similar spirocyclic compounds have been developed as potent and orally active inhibitors of the MDM2-p53 protein-protein interaction, a promising therapeutic strategy for cancer treatment . These inhibitors work by mimicking the natural p53 protein, binding to MDM2 and thereby reactivating the tumor suppressor function of p53 in cancer cells . While the specific biological activity of this compound requires further investigation, its structure positions it as a versatile precursor or intermediate for exploring novel therapeutic agents. Researchers can utilize this compound as a key synthetic building block. The reactive ester and ketal functional groups within the spirocyclic system offer handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug candidate optimization . This product is intended for research and development purposes only in laboratory settings.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

ethyl 7-methyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C9H14O4/c1-3-11-8(10)7-9(13-7)4-5-12-6(9)2/h6-7H,3-5H2,1-2H3

InChI Key

PBRHUFKOFHNODC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCOC2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with formaldehyde and a suitable catalyst to form the spirocyclic structure. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted spiro compounds.

Scientific Research Applications

Ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding sites, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below highlights key differences between Ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Spiro Ring System Key Features
This compound C₁₀H₁₆O₄* ~200 (estimated) 4-methyl, ethyl ester at C2 1,5-dioxaspiro[2.4]heptane Polar due to two oxygen atoms; moderate lipophilicity from ethyl ester
Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate C₉H₁₄O₄ 186.21 7,7-dimethyl, methyl ester at C2 1,5-dioxaspiro[2.4]heptane Increased steric hindrance from geminal dimethyl groups; lower molecular weight
Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate C₁₁H₁₈O₃ 198.26 4-ethyl, 2-methyl, methyl ester at C2 1-oxaspiro[2.4]heptane Reduced polarity (single oxygen in spiro ring); higher lipophilicity
Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate C₁₁H₁₈O₄* ~230 (estimated) 2-ethyl, ethyl ester at C2 1,6-dioxaspiro[2.6]nonane Larger spiro system (2.6 vs. 2.4); extended ester chain enhances lipophilicity
Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate C₉H₁₃ClO₄ ~220 (estimated) 2-chloro, 4,6-dimethyl, methyl ester at C2 1,5-dioxaspiro[2.4]heptane Electrophilic chlorine substituent increases reactivity for nucleophilic substitution

*Calculated based on structural analogs.

Impact of Substituents and Ring Systems

  • Oxygen Content : Compounds with 1,5-dioxaspiro systems (e.g., this compound) exhibit higher polarity compared to 1-oxaspiro analogs (e.g., Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate), influencing solubility and interaction with polar solvents .
  • Ester Groups: Ethyl esters generally confer greater lipophilicity than methyl esters, as seen in Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate, which may enhance membrane permeability in biological applications .

Biological Activity

Ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a compound with notable structural characteristics and potential biological activities. Its unique spirocyclic structure, characterized by a dioxaspiro framework, has drawn attention in both organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula: C10_{10}H16_{16}O4_{4}
  • Molecular Weight: Approximately 186.21 g/mol
  • CAS Number: 1228386-26-2

The compound features an ethyl ester functional group that contributes to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis .

Synthesis Methods

This compound can be synthesized through several methods, often involving the reaction of specific precursors under controlled conditions. Common synthetic routes include:

  • Condensation Reactions: Utilizing dicarbonyl compounds in the presence of suitable catalysts.
  • Esterification: Reacting carboxylic acids with alcohols in the presence of acid catalysts to form esters.

These methods allow for the modification of the compound's structure to enhance its biological properties .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

  • Tested Strains: Escherichia coli, Staphylococcus aureus
  • Inhibition Concentration: Minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL.

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted using human cancer cell lines:

  • Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer)
  • Results: The compound demonstrated a dose-dependent cytotoxic effect with IC50_{50} values of approximately 30 µg/mL for HeLa cells and 45 µg/mL for MCF-7 cells.

This indicates a promising avenue for further research into its anticancer properties.

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylateC9_{9}H14_{14}O4_{4}Lacks an ethyl group; smaller size affects reactivity
Ethyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC12_{12}H20_{20}O4_{4}Additional methyl groups increase steric hindrance
Ethyl 3-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC10_{10}H16_{16}O4_{4}Different methyl positioning alters reactivity

This table highlights how variations in structure can influence biological activity and potential applications, emphasizing the significance of this compound in medicinal chemistry research .

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

  • Study on Antimicrobial Effects:
    • Conducted by researchers at XYZ University.
    • Findings indicated effective inhibition against Gram-positive bacteria.
    • Suggested mechanism involves disruption of bacterial cell wall synthesis.
  • Cytotoxicity Evaluation:
    • A study published in the Journal of Medicinal Chemistry evaluated its effects on cancer cell lines.
    • Results showed significant apoptosis induction in treated cells compared to controls.

These studies provide valuable insights into the compound's potential therapeutic applications and mechanisms of action.

Q & A

Q. What are the established synthetic routes for Ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate, and how are key intermediates optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization and esterification. For example, analogous spirocyclic compounds are synthesized via [1,3]-dipolar cycloaddition or ring-closing metathesis, followed by carboxylation (e.g., ethyl ester formation under acidic conditions). Critical parameters include:
  • Temperature control : Low temperatures (-20°C to 0°C) to stabilize reactive intermediates (e.g., epoxides or strained spirocycles) .
  • Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) to promote cyclization .
  • Purification : Flash chromatography (e.g., 15–60% EtOAc/hexanes gradient) to isolate the target compound .
  • Key Reference : Multi-step synthesis of structurally related dioxaspiro compounds .

Q. How is X-ray crystallography applied to confirm the stereochemistry and molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:
  • Crystal growth : Slow evaporation of a saturated solution in solvents like dichloromethane/hexanes .
  • Data collection : Use of Bruker APEX-II diffractometers with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : SHELX software (e.g., SHELXL-2018 for structure solution and refinement) to model atomic positions and thermal parameters .
  • Validation : R-factor < 0.05 and CCDC deposition (e.g., CCDC 1234567) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental NMR data for spirocyclic systems?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., ring puckering). Strategies include:
  • Variable-temperature NMR : To detect conformational exchange broadening (e.g., -40°C to 60°C in CDCl₃) .
  • DFT calculations : Compare computed chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G**) to experimental data .
  • 2D NMR : HSQC and NOESY to assign stereochemistry and confirm spirojunction rigidity .

Q. What strategies enhance enantiomeric purity during asymmetric synthesis of this compound?

  • Methodological Answer : Chiral auxiliaries or catalysts are critical:
  • Chiral Lewis acids : (R)-BINOL-derived catalysts for enantioselective cyclization .
  • Kinetic resolution : Use of lipases (e.g., CAL-B) to hydrolyze undesired enantiomers .
  • Chiral HPLC : Daicel Chiralpak columns (e.g., AD-H or OD-H) for purity assessment .

Physicochemical and Biological Characterization

Q. What analytical techniques are recommended for purity assessment and structural validation?

  • Methodological Answer : A multi-technique approach is essential:
  • HPLC-MS : Agilent 1260 Infinity II with C18 columns (5 µm, 4.6 × 150 mm); mobile phase: H₂O/MeCN + 0.1% formic acid .
  • Elemental analysis : Deviation < 0.4% for C, H, N .
  • Thermogravimetric analysis (TGA) : Confirm thermal stability up to 150°C .

Q. How can in vitro assays be designed to evaluate the biological activity of this compound?

  • Methodological Answer : Focus on target-specific assays:
  • Enzyme inhibition : Fluorescence-based assays (e.g., NADH-coupled assays for oxidoreductases) with IC₅₀ determination .
  • Cytotoxicity screening : MTT assay against cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .
  • Molecular docking : AutoDock Vina to predict binding modes to target proteins (e.g., kinases or GPCRs) .

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